N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-15-5-3-2-4-11(15)10-14(16-20-22-23-21-16)17(24)19-13-8-6-12(18)7-9-13/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCIQCDOYFIUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, with the molecular formula C17H16FN5O2 and a molecular weight of 341.34 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
-
Antitumor Activity :
- The compound has shown promise in various studies as an antitumor agent. For instance, compounds with similar tetrazole structures have been reported to exhibit significant cytotoxic effects against cancer cell lines. The SAR indicates that the presence of specific substituents on the phenyl rings can enhance activity against different types of cancer cells .
- Anticonvulsant Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Tetrazole Ring : The presence of the tetrazole ring is crucial for enhancing the compound's interaction with biological targets, potentially increasing its potency as an antitumor and anticonvulsant agent.
- Fluorophenyl Group : The 4-fluoro substitution on the phenyl ring is known to influence lipophilicity and bioavailability, which are critical for drug efficacy.
- Methoxyphenyl Group : The methoxy group may enhance binding affinity to target proteins by providing additional hydrogen bonding opportunities.
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Tetrazole rings are often synthesized via cycloaddition reactions, while triazoles (e.g., ) are formed via sodium hydroxide-mediated tautomerization.
- Spectroscopic Confirmation : IR spectra of tetrazole analogs show characteristic C=N stretches (~1657 cm⁻¹) and NH vibrations (~3289 cm⁻¹) .
- Biological Relevance : While direct data for the target compound is unavailable, structural analogs like valsartan highlight tetrazole’s role in enhancing receptor binding and oral bioavailability.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) to enhance cross-coupling efficiency.
- Temperature Control : Maintain 80–100°C for Suzuki reactions to balance yield and side-product formation.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/DMF) to isolate high-purity product .
Basic: How can researchers confirm the structural integrity of the tetrazole ring and methoxyphenyl substituent in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm).
- ¹³C NMR : Confirm tetrazole ring carbons (δ 140–160 ppm) and carbonyl groups (δ 165–170 ppm) .
- Infrared Spectroscopy (IR) : Detect tetrazole N-H stretching (~3400 cm⁻¹) and C=O amide bands (~1650 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, particularly the planar geometry of the tetrazole ring .
Advanced: What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variations : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (>98% purity required for reliable assays) .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. ATP-based luminescence) and control variables like incubation time and serum concentration.
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes (n ≥ 3) and error margins (p < 0.05) are reported .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl group in this compound's mechanism?
Methodological Answer:
- Analog Synthesis : Replace 4-fluorophenyl with non-fluorinated or bulkier substituents (e.g., 4-chlorophenyl, 4-methylphenyl) to assess steric/electronic effects .
- Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition) to determine fluorine’s contribution to binding affinity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to visualize interactions between the fluorophenyl group and receptor hydrophobic pockets .
Basic: What are the solubility characteristics of this compound in common organic solvents, and how can this influence experimental design?
Methodological Answer:
-
Solubility Profile :
Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for stock solutions Ethanol ~10 Limited solubility for recrystallization Chloroform ~5 Useful for NMR sample prep -
Experimental Implications :
- Use DMSO for in vitro assays but ensure final concentration <1% to avoid cellular toxicity.
- Pre-warm ethanol/DMF mixtures to enhance solubility during purification .
Advanced: What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound?
Methodological Answer:
- Rodent Models : Administer orally (5–20 mg/kg) or intravenously (2–5 mg/kg) to Sprague-Dawley rats for bioavailability studies. Monitor plasma levels via LC-MS/MS over 24 hours .
- Tissue Distribution : Sacrifice animals at timed intervals to quantify compound accumulation in liver, kidney, and brain using homogenization and extraction protocols.
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
Advanced: How can researchers address spectral data contradictions, such as unexpected NMR splitting patterns or IR band shifts?
Methodological Answer:
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., tetrazole ring flipping) causing peak broadening .
- Tautomeric Forms : Investigate pH-dependent IR shifts (e.g., tetrazole 1H vs. 2H tautomers) using buffers (pH 4–10) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders or solvents.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .
Advanced: What computational tools can predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability using GROMACS with CHARMM force fields (10-ns trajectories) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the tetrazole-active site interface (e.g., Gaussian 16 for QM regions) .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify critical hydrogen bond acceptors (tetrazole N atoms) .
Basic: How should researchers store this compound to ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
